2-(1H-indol-1-yl)ethanamine methanesulfonate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of 2-(1H-indol-1-yl)ethanamine methanesulfonate follows established International Union of Pure and Applied Chemistry conventions for complex organic salts containing heterocyclic aromatic systems. The compound bears the Chemical Abstracts Service registry number 1185467-83-7, which serves as its unique identifier in chemical databases and literature. The preferred IUPAC name for this compound is this compound, which systematically describes both the organic cation and the methanesulfonate anion components.
The molecular formula of this salt is expressed as C₁₁H₁₆N₂O₃S, representing the complete ionic complex with a molecular weight of 256.32 grams per mole. Alternative nomenclature systems recognize this compound under several synonymous names, including [2-(1H-indol-1-yl)ethyl]amine methanesulfonate and 2-indol-1-ylethanamine methanesulfonic acid salt. The systematic naming convention emphasizes the indole ring system attachment at the nitrogen-1 position, followed by the two-carbon ethylamine chain, and concludes with the methanesulfonate counterion designation.
The chemical structure can be represented using various standardized notation systems. The International Chemical Identifier string for this compound is InChI=1S/C10H12N2.CH4O3S/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;1-5(2,3)4/h1-5,7H,6,8,11H2;1H3,(H,2,3,4), which provides a complete computational representation of the molecular connectivity. The corresponding InChI Key VXDXIQILEPJEKP-UHFFFAOYSA-N offers a shortened hash representation suitable for database searches and chemical informatics applications.
Properties
IUPAC Name |
2-indol-1-ylethanamine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.CH4O3S/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;1-5(2,3)4/h1-5,7H,6,8,11H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDXIQILEPJEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using 2-Chloroethylamine Hydrochloride
One well-documented method involves the reaction of indole or substituted indoles with 2-chloroethylamine hydrochloride under basic conditions:
- Reagents: Indole (or substituted indole), 2-chloroethylamine hydrochloride, sodium hydroxide, and tetrabutylammonium hydrogen sulfate as a phase transfer catalyst.
- Solvent: Toluene.
- Conditions: Reflux under inert atmosphere for approximately 17 hours.
- Workup: Cooling, filtration, concentration under reduced pressure, and purification via flash chromatography using dichloromethane/methanol gradients.
- Yield: High yields reported (~99% for 2-(2-methyl-1H-indol-1-yl)ethanamine).
- Characterization: LC-MS confirms product identity ([M+H]+ = 175.31 for methyl-substituted derivative).
This method is adaptable to the unsubstituted indole system to yield 2-(1H-indol-1-yl)ethanamine with similar efficiency.
| Parameter | Details |
|---|---|
| Starting Material | Indole or 2-methylindole |
| Alkylating Agent | 2-Chloroethylamine hydrochloride |
| Base | Sodium hydroxide |
| Catalyst | Tetrabutylammonium hydrogen sulfate |
| Solvent | Toluene |
| Reaction Time | 17 hours |
| Temperature | Reflux (~110°C) |
| Yield | Up to 99% |
Alternative Synthetic Routes
Other methods reported in the literature include:
- Cyclization strategies: Using substituted indoles with functional groups at C2 and intramolecular cyclization to form related heterocycles, which can be modified to yield the ethanamine derivative.
- Reductive amination or substitution: Starting from indole-3-acetaldehyde or similar intermediates, followed by amination and reduction steps (less commonly used for this compound).
Conversion to Methanesulfonate Salt
After obtaining the free base 2-(1H-indol-1-yl)ethanamine, the methanesulfonate salt is prepared by reaction with methanesulfonic acid. This salt formation improves stability, solubility, and handling of the compound.
Salt Formation Procedure
- Reagents: 2-(1H-indol-1-yl)ethanamine and methanesulfonic acid.
- Solvent: Typically, an alcohol such as methanol or an aqueous medium.
- Conditions: Stirring at room temperature or mild heating until the salt precipitates or solution is clear.
- Isolation: Filtration or crystallization of the salt.
- Purification: Washing with appropriate solvents and drying under vacuum.
This step is generally straightforward and quantitative, yielding the methanesulfonate salt with high purity.
Industrial-Scale Preparation Notes
Patents and industrial processes for related indole ethanamine derivatives with sulfonate salts describe:
- Controlled pH adjustment using sodium carbonate or bicarbonate to neutralize reaction mixtures.
- Use of activated carbon for decolorization.
- Solvent removal under reduced pressure at moderate temperatures (35–50 °C).
- Centrifugation and washing steps to ensure product purity.
- Drying under vacuum at 0.08 MPa to obtain the final dry salt product.
| Parameter | Industrial Practice Details |
|---|---|
| pH Adjustment | Neutralized to ~pH 7-10 |
| Decolorization | Activated carbon treatment |
| Solvent Removal | Vacuum distillation at 35–50 °C |
| Drying Conditions | Vacuum drying at 0.08 MPa |
| Purity | High, suitable for pharmaceutical use |
Comparative Analysis of Preparation Methods
| Aspect | Nucleophilic Substitution Route | Cyclization Route | Industrial Salt Formation |
|---|---|---|---|
| Starting Materials | Indole + 2-chloroethylamine HCl | Substituted indoles with C2 groups | Free amine + methanesulfonic acid |
| Reaction Conditions | Reflux in toluene, 17 h | Various, including metal catalysis | Room temp or mild heating |
| Catalysts/Promoters | Tetrabutylammonium hydrogen sulfate | Metal catalysts (Au, Ni), bases | None or acid-base neutralization |
| Yield | Up to 99% | Moderate to high depending on route | Quantitative salt formation |
| Purification | Flash chromatography | Chromatography or crystallization | Filtration, washing, drying |
| Scalability | Good for lab and pilot scale | More complex, less common industrially | High, industrially established |
Summary of Research Findings
- The nucleophilic substitution of indole with 2-chloroethylamine hydrochloride under basic phase transfer catalysis is the most straightforward and high-yielding method to prepare 2-(1H-indol-1-yl)ethanamine.
- The methanesulfonate salt is prepared by simple acid-base reaction, improving compound stability and handling.
- Industrial methods emphasize controlled pH, purification by activated carbon, and vacuum drying to ensure high purity.
- Alternative synthetic routes involving cyclization and metal-catalyzed reactions exist but are more complex and less commonly applied for this specific compound.
This synthesis and salt formation strategy is well-supported by patents and peer-reviewed literature, providing a robust and reproducible approach for preparing this compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)ethanamine methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-(1H-indol-1-yl)ethanamine methanesulfonate have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. A study reported a series of synthesized indole derivatives that displayed low minimum inhibitory concentrations (MICs) against methicillin-resistant S. aureus (MRSA), indicating their potential as antibacterial agents .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer activities. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. For example, research indicated that certain analogs exhibited significant antiproliferative effects against lung cancer cells (A549) and other rapidly dividing tumor cells . The mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell survival.
Neuropharmacological Effects
Indole compounds are known to interact with serotonin receptors and may influence mood and behavior. Research suggests that this compound could have implications in treating mood disorders due to its structural similarity to serotonin. Studies are ongoing to explore its potential as a therapeutic agent in neuropsychiatric conditions.
Synthesis of Dyes and Pigments
The compound serves as a precursor in the synthesis of various dyes and pigments due to its unique chemical structure, which allows for functionalization at multiple sites. This property is particularly valuable in the textile and cosmetic industries where color stability and vibrancy are essential.
Pharmaceutical Development
Given its biological activities, this compound is being investigated for its potential role in drug development. Its derivatives are being explored as candidates for new antimicrobial and anticancer drugs, contributing to the search for novel therapeutics in an era of rising antibiotic resistance.
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)ethanamine methanesulfonate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
Tryptamine Derivatives
- Tryptamine hydrochloride (2-(1H-indol-3-yl)ethanamine hydrochloride):
- 5-Ethyl and 5-propyl tryptamine derivatives :
1-Position Substituted Indoles
- 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0):
- 2-(2-Methyl-1H-indol-1-yl)ethanamine sulfate (CAS 1185568-62-0):
Counterion Effects
*Estimated based on parent compound and methanesulfonate mass.
Physicochemical Properties
Biological Activity
2-(1H-indol-1-yl)ethanamine methanesulfonate, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of indole derivatives that have been studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 240.28 g/mol
The biological activity of this compound is largely attributed to its interaction with various biological targets. Indole derivatives often exhibit their effects through modulation of receptor activity, inhibition of enzymes, and alteration of signaling pathways. Specifically, this compound may influence:
- Cytokine Production : Studies indicate that indole derivatives can modulate pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in inflammatory responses .
- Antimicrobial Activity : Indole-based compounds have shown promise in combating resistant strains of bacteria like Staphylococcus aureus and fungi such as Cryptococcus neoformans due to their ability to disrupt microbial cell function .
Biological Activity Data
Case Studies and Research Findings
Research has demonstrated the potential of indole derivatives, including this compound, in various experimental setups:
- Cytokine Modulation Study :
- Antimicrobial Evaluation :
- Molecular Docking Studies :
Q & A
Q. Advanced
- Single-Crystal Growth: Use slow evaporation of a saturated solution in polar solvents (e.g., methanol/water mixtures) .
- Refinement Tools: Employ SHELXL for high-precision refinement of atomic coordinates and thermal parameters. For twinned crystals, use the TWIN/BASF commands in SHELX .
- Data Collection: Optimize resolution (<1.0 Å) on synchrotron sources to detect weak hydrogen-bonding interactions critical for stability .
Case Study: SHELX software has been widely applied to refine indole derivatives, even with twinned data, by leveraging its robust least-squares algorithms .
How can researchers design analogs of this compound for targeting specific biological receptors?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies: Modify the indole core (e.g., halogenation at C-5) or ethylamine side chain (e.g., N-methylation) to enhance receptor affinity. For 5-HT receptors, bulky sulfonyl groups at C-3 improve binding .
- Pharmacophore Modeling: Use docking software (e.g., AutoDock Vina) to predict interactions with target proteins. A study on 5-HT ligands achieved sub-5 nM K values by optimizing sulfonyl substituents .
- In Vitro Assays: Validate receptor binding via radioligand displacement assays (e.g., -LSD for serotonin receptors) .
Example: Naphthylsulfonyl-substituted indoles showed nanomolar affinity for 5-HT receptors, highlighting the role of aromatic π-stacking .
What strategies address conflicting toxicity data reported for indole-based ethanamine derivatives?
Q. Advanced
- Purity Assessment: Analyze batches via HPLC to rule out contaminants (e.g., residual alkylating agents) that may skew toxicity results .
- In Silico Prediction: Use tools like ProTox-II to predict LD values and compare with experimental data .
- Species-Specific Testing: Conduct acute toxicity assays in multiple models (e.g., zebrafish, rodents) to identify species-dependent effects .
Note: Discrepancies in SDS classifications (e.g., H301 vs. "no hazard") may reflect differences in test protocols or sample purity. Always cross-reference with recent literature .
How can reaction conditions be optimized to improve the yield of methanesulfonate salts?
Q. Advanced
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance methanesulfonic acid reactivity .
- Temperature Control: Maintain temperatures below 40°C to prevent sulfonate group degradation .
- Stoichiometry: Employ a 1.2:1 molar ratio of methanesulfonic acid to the free base to ensure complete salt formation .
Validation: A 2020 study achieved >85% yield for a related acetamide derivative by optimizing reaction time (12 hours) and solvent (acetonitrile) .
What computational approaches predict the physicochemical properties of novel derivatives?
Q. Advanced
- QSAR Modeling: Train models on datasets of indole derivatives to predict logP, solubility, and pKa. Tools like ACD/Labs or MarvinSketch are recommended .
- Molecular Dynamics (MD): Simulate aqueous solubility by calculating solvation free energy in explicit water models .
- Thermodynamic Stability: Use Gaussian software to compute Gibbs free energy for tautomeric forms, identifying the most stable conformation .
Example: Predicted boiling points (385°C) and densities (1.25 g/cm) for chloro-methyl indole ethanamines align with experimental trends, though validation is advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
